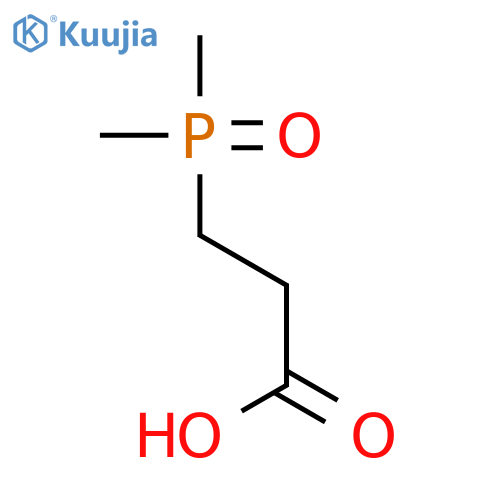Cas no 63265-98-5 (PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)-)
プロパン酸3-(ジメチルホスフィニル)-は、有機リン化合物の一種であり、化学式C5H11O3Pで表される。この化合物は、ホスフィンオキシド基とカルボキシル基を有するため、配位子や中間体としての応用が可能である。特に、金属錯体の形成や触媒反応において有用な特性を示す。高い熱安定性と化学的安定性を有し、有機合成や材料科学分野での利用が期待される。また、極性溶媒への溶解性が良好であるため、反応媒体としても適している。その特異な分子構造により、他の官能基との反応性も高く、多様な誘導体合成への展開が可能である。

63265-98-5 structure
商品名:PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)-
PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)- 化学的及び物理的性質
名前と識別子
-
- PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)-
- 3-(Dimethylphosphoryl)propanoic acid
- 3-dimethylphosphorylpropanoic acid
- 3-(dimethylphosphoryl)propanoicacid
- EN300-2136619
- HMS2298G24
- 967-315-1
- SDCCGMLS-0006246.P002
- NCA26598
- SMR000054674
- AT13420
- SCHEMBL9736745
- CHEMBL1457488
- 63265-98-5
- MLS000104741
- CS-0239477
-
- インチ: InChI=1S/C5H11O3P/c1-9(2,8)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
- InChIKey: YXTRSSULJNSBFN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 150.04458121g/mol
- どういたいしつりょう: 150.04458121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.4Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2136619-1000mg |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95.0% | 1g |
$728.0 | 2022-02-28 | |
| Enamine | EN300-2136619-5000mg |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95.0% | 5g |
$2110.0 | 2022-02-28 | |
| Enamine | EN300-2136619-1.0g |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95% | 1g |
$914.0 | 2023-05-31 | |
| Enamine | EN300-2136619-0.05g |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95% | 0.05g |
$212.0 | 2023-05-31 | |
| Enamine | EN300-2136619-0.25g |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95% | 0.25g |
$452.0 | 2023-05-31 | |
| Enamine | EN300-2136619-0.1g |
3-(dimethylphosphoryl)propanoic acid |
63265-98-5 | 95% | 0.1g |
$317.0 | 2023-05-31 | |
| Aaron | AR028OSC-50mg |
3-(dimethylphosphoryl)propanoicacid |
63265-98-5 | 95% | 50mg |
$317.00 | 2025-02-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1310147-50mg |
3-(Dimethylphosphoryl)propanoic acid |
63265-98-5 | 98% | 50mg |
¥4960.00 | 2024-05-06 | |
| Aaron | AR028OSC-100mg |
3-(dimethylphosphoryl)propanoicacid |
63265-98-5 | 95% | 100mg |
$461.00 | 2025-02-16 | |
| 1PlusChem | 1P028OK0-50mg |
3-(dimethylphosphoryl)propanoicacid |
63265-98-5 | 95% | 50mg |
$315.00 | 2024-04-22 |
PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)- 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
63265-98-5 (PROPANOIC ACID, 3-(DIMETHYLPHOSPHINYL)-) 関連製品
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
